

An In-Depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-1H-pyrazole-3-carboxylic acid

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This technical guide provides a comprehensive overview of **4-Nitro-1H-pyrazole-3-carboxylic acid**, a significant heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and relevant chemical transformations.

Core Chemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 3-position of the pyrazole ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Data Presentation: Physicochemical Properties

The quantitative properties of **4-Nitro-1H-pyrazole-3-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	157.09 g/mol	[1] [2]
157.08 g/mol	[3] [4]	
157.085 g/mol	[5]	
Molecular Formula	C ₄ H ₃ N ₃ O ₄	[1] [2] [3] [5] [6]
CAS Number	5334-40-7	[1] [2] [3] [5] [6]
Appearance	White to pale cream crystals or powder	[1] [6]
Melting Point	223-225 °C (with decomposition)	[2]
~195 °C (with decomposition)	[5]	
Purity	≥97.5% to ≤102.5% (Aqueous acid-base Titration)	[6]
InChI Key	ZMAXXOYJWZZQBK-UHFFFAOYSA-N	[1] [5] [6]
SMILES	C1=NNC(=C1--INVALID-LINK-[O-])C(=O)O	[5]
Synonyms	4-Nitro-3-pyrazolecarboxylic acid, 4-Nitropyrazole-3-carboxylic acid, 4-Nitro-1H-pyrazole-5-carboxylic acid	[3] [4] [5]

Experimental Protocols

The following section details a common experimental procedure involving **4-Nitro-1H-pyrazole-3-carboxylic acid**: the synthesis of its methyl ester, a crucial step for subsequent chemical modifications.

Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

This protocol describes the esterification of **4-Nitro-1H-pyrazole-3-carboxylic acid** using methanol and thionyl chloride.

Materials:

- **4-Nitro-1H-pyrazole-3-carboxylic acid**
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Toluene
- 20 L reactor equipped with a digital thermometer and mechanical stirrer

Procedure:

- Charging the Reactor: To a 20 L reactor, add 1.117 kg (7.11 mol) of **4-Nitro-1H-pyrazole-3-carboxylic acid** and 8.950 L of methanol.[7]
- Cooling: Stir the mixture under a nitrogen atmosphere and cool the reactor to a temperature of 0-5 °C.[7]
- Addition of Thionyl Chloride: Slowly add 0.581 L (7.96 mol) of thionyl chloride dropwise to the cooled suspension over a period of 180 minutes, maintaining the temperature between 0-5 °C.[7]
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature (18-25 °C) and continue stirring overnight.[7]
- Monitoring the Reaction: The completion of the reaction can be monitored using ¹H NMR spectroscopy (d₆-DMSO).[7]
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature of 40-45 °C to remove the solvent.[7]
- Azeotropic Removal of Water: To the residue, add 2.250 L of toluene and re-concentrate under reduced pressure. Repeat this step three times to ensure the removal of any residual

water.[7]

- Final Product: The resulting product, methyl 4-nitro-1H-pyrazole-3-carboxylate, is obtained as an off-white solid (1.210 kg, 99.5% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate from **4-Nitro-1H-pyrazole-3-carboxylic acid**.



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Synthesis workflow for methyl 4-nitro-1H-pyrazole-3-carboxylate.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045217#4-nitro-1h-pyrazole-3-carboxylic-acid-molecular-weight>]

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